2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The trifluoromethyl group imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known to be a synthetic reagent used in the preparation of various compounds .
Mode of Action
The compound is involved in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a role in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
Its molecular weight is 25322, and it has a topological polar surface area of 221Ų . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The compound is a synthetic reagent used in the preparation of substituted pyrazinone, pyrimidinone, and pyridone compounds . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of trifluoromethylpyridines, including 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine, often relies on large-scale chemical processes that ensure high yield and purity. These methods may include direct fluorination or the use of specialized catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. For example, the Suzuki–Miyaura coupling reaction, which involves palladium catalysts, is often used for carbon-carbon bond formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and developing new drugs.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(trifluoromethyl)pyridine: Similar structure but different position of the methoxy group.
4-(Trifluoromethyl)pyridine: Lacks the methoxy group, resulting in different chemical properties.
2-Fluoropyridine: Contains a fluorine atom instead of the trifluoromethyl group.
Uniqueness
2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which confer distinct physical and chemical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Properties
IUPAC Name |
2-methoxy-6-[4-(trifluoromethyl)phenyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-18-12-4-2-3-11(17-12)9-5-7-10(8-6-9)13(14,15)16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUISBKTHWCQPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716557 |
Source
|
Record name | 2-Methoxy-6-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202026-99-0 |
Source
|
Record name | 2-Methoxy-6-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.